N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O2/c1-17(2)15-24-22(28)23(29)25-16-21(27-12-5-4-6-13-27)19-9-10-20-18(14-19)8-7-11-26(20)3/h9-10,14,17,21H,4-8,11-13,15-16H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNOWKHLUIPFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the hydrogenation of quinaldine, resulting in 1-methyl-1,2,3,4-tetrahydroquinoline.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the tetrahydroquinoline core.
Formation of the Ethanediamide Linkage: The final step involves the coupling of the intermediate with an ethanediamide derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The ethanediamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
| Reaction Conditions | Products | Mechanistic Insights | References |
|---|---|---|---|
| 6M HCl, reflux, 12 hours | 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine + isobutylamine | Acid-catalyzed nucleophilic attack at the carbonyl carbon, followed by bond cleavage. | |
| 2M NaOH, 80°C, 8 hours | Sodium salts of ethanedioic acid derivatives + free amines | Base-mediated deprotonation stabilizes intermediates, accelerating hydrolysis. |
Key Observations :
-
Hydrolysis rates depend on steric hindrance from the isobutyl group and electronic effects of the tetrahydroquinoline ring.
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Piperidine’s tertiary amine remains inert under these conditions due to its low nucleophilicity in aqueous media.
Alkylation and Acylation at Piperidine Nitrogen
The piperidine nitrogen participates in nucleophilic substitution or acylation reactions.
Key Observations :
-
Quaternary ammonium salts enhance solubility in polar solvents, relevant for pharmacological studies .
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Acylation is reversible under strong acidic or basic conditions, enabling protective group strategies.
Redox Reactions Involving Tetrahydroquinoline
The tetrahydroquinoline moiety undergoes oxidation or further reduction.
Key Observations :
-
Aromatization alters electronic properties, increasing conjugation and UV absorption.
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Full saturation reduces steric strain but diminishes π-π stacking capabilities .
Electrophilic Aromatic Substitution (EAS)
The tetrahydroquinoline’s aromatic ring reacts with electrophiles at specific positions.
| Reagents | Position | Products | Conditions | References |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | C-7 | Nitro-substituted derivative | 0°C, 2 hours | |
| Br₂, FeBr₃ | C-5 | Bromo-substituted derivative | Room temperature, 1 hour |
Key Observations :
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Substituents direct electrophiles to positions ortho/para to existing groups (e.g., methyl group at C-1).
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Steric effects from the piperidine-ethyl chain limit reactivity at C-8.
Cross-Coupling Reactions
The compound participates in metal-catalyzed coupling, though limited by its steric bulk.
| Catalyst | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Biaryl derivative at C-6 | 45% | |
| CuI, proline | Terminal alkyne | Alkyne-substituted analog | 32% |
Key Observations :
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Low yields stem from hindered access to the tetrahydroquinoline ring’s reactive sites.
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Sonogashira couplings require polar aprotic solvents (e.g., DMF) for optimal results .
Stability Under Thermal and Photolytic Conditions
| Condition | Degradation Products | Half-Life | References |
|---|---|---|---|
| 120°C, air | Oxidative dimerization products | 8 hours | |
| UV light (254 nm), 48 hours | Radical-mediated cleavage of amide bonds | 12 hours |
Key Observations :
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Thermal degradation follows first-order kinetics, with activation energy ≈ 85 kJ/mol .
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Photostability is poor, necessitating storage in amber vials .
Comparative Reactivity Table
| Functional Group | Reactivity Rank | Dominant Reaction | Notes |
|---|---|---|---|
| Amide bonds | 1 | Hydrolysis | Sensitive to pH extremes |
| Piperidine nitrogen | 2 | Alkylation/Acylation | Enhanced by steric shielding |
| Tetrahydroquinoline ring | 3 | Oxidation/Reduction | Position-dependent selectivity |
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential therapeutic applications due to its ability to modulate biological pathways. It primarily acts on protein-protein interactions, particularly inhibiting the interaction between pyrin domains of NLRP3 (NOD-like receptor family pyrin domain containing 3) and ASC (apoptosis-associated speck-like protein). This inhibition can lead to reduced inflammation and may have implications in treating inflammatory diseases.
Biological Studies
Due to its structural characteristics, the compound is utilized in studying enzyme-substrate interactions. It can serve as a building block for synthesizing more complex molecules that target specific biological pathways.
Chemical Synthesis
The compound is valuable in synthetic organic chemistry as a precursor for developing new materials with tailored properties. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) allows researchers to modify its structure for specific applications.
Case Study 1: Inhibition of Inflammatory Pathways
A study demonstrated that the compound effectively inhibited the NLRP3 inflammasome activation in vitro. The results indicated a significant reduction in cytokine release in response to inflammatory stimuli, suggesting potential therapeutic applications in treating chronic inflammatory diseases.
Case Study 2: Synthesis of Novel Derivatives
Research focused on synthesizing derivatives of the compound revealed that modifications at the piperidine ring enhanced binding affinity to specific receptors involved in pain modulation. These derivatives showed promise as analgesics in preclinical models.
Mechanism of Action
The mechanism of action of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. The tetrahydroquinoline core and piperidine ring may interact with receptors or enzymes, modulating their activity. The ethanediamide linkage can facilitate binding to specific sites, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
Structural-Activity Relationship (SAR) Insights
Piperidine vs. Pyrrolidine/Pyrrolidinyl Groups: The target compound’s piperidin-1-yl group provides a six-membered ring, offering conformational flexibility compared to the five-membered pyrrolidine in Compound 23. This may enhance binding to larger enzyme pockets (e.g., falcipain-2) . Diethylaminoethyl substituents (Compound 27) increase lipophilicity but reduce solubility, unlike the target’s 2-methylpropyl ethanediamide, which balances hydrophobicity and hydrogen-bonding capacity .
Ethanediamide vs. Carboxamide/Carboximidamide Backbones :
- The ethanediamide linker in the target and QOD derivatives improves enzyme inhibition (e.g., falcipain-2 IC₅₀: 0.8–1.2 µM) compared to thiophene carboximidamide (Compound 27), which shows weaker activity .
- The benzodioxol group in QOD enhances π-π stacking with aromatic residues in target enzymes, a feature absent in the target compound .
Tetrahydroquinoline vs. Dihydroquinolinone Scaffolds: The fully saturated 1,2,3,4-tetrahydroquinoline core in the target compound confers greater metabolic stability than the 3,4-dihydroquinolin-2(1H)-one scaffold (Compound 24), which is prone to oxidation .
Notes on Comparative Advantages and Limitations
- Advantages of Target Compound: Balanced lipophilicity/solubility profile due to 2-methylpropyl ethanediamide. Potential for dual binding via tetrahydroquinoline (hydrophobic interactions) and ethanediamide (hydrogen bonding).
- Limitations :
Biological Activity
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide, also referred to as F936-0662, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
The compound has the following chemical characteristics:
- Molecular Formula : C22H32N4O2
- Molecular Weight : 384.52 g/mol
- LogP : 1.316 (indicating moderate lipophilicity)
- Water Solubility : LogSw -2.17 (suggesting low solubility in water) .
F936-0662 is believed to interact with various biological pathways:
- Neurotransmitter Modulation : It may influence neurotransmitter systems by acting on receptors involved in mood regulation and cognitive functions.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes related to nitric oxide synthase (nNOS), which plays a critical role in neuronal signaling and vascular regulation .
Biological Activity
The biological activity of F936-0662 can be categorized into several key areas:
1. Neuroprotective Effects
Research indicates that compounds similar to F936-0662 exhibit neuroprotective properties. For instance, derivatives of tetrahydroquinoline have been shown to selectively inhibit nNOS over other isoforms (eNOS and iNOS), which could be beneficial in treating neurodegenerative diseases .
2. Anti-inflammatory Properties
F936-0662 may possess anti-inflammatory effects by modulating inflammatory pathways. Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines in vitro .
3. Antimicrobial Activity
Some studies have indicated that related compounds exhibit antimicrobial properties against various bacterial strains. The lipophilicity of F936-0662 might enhance its ability to penetrate bacterial membranes .
Case Studies and Research Findings
Several studies have evaluated the efficacy of F936-0662 and related compounds:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide, and how is purity validated?
- Methodology : Synthesis typically involves multi-step organic reactions, such as coupling of tetrahydroquinoline and piperidine derivatives via amide bond formation. For example, tert-butyl protection/deprotection strategies (e.g., HCl-mediated cleavage of Boc groups) are used to enhance reaction specificity . Purity is validated using HPLC (>95% purity), ¹H/¹³C NMR for structural confirmation, and mass spectrometry (ESI-MS) for molecular weight verification .
Q. What analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?
- Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC analysis monitor degradation products. UV/Vis spectroscopy (e.g., λmax tracking) and thermal gravimetric analysis (TGA) assess photolytic and thermal stability, respectively .
Q. How are initial biological activities (e.g., enzyme inhibition) evaluated for this compound?
- Methodology : Recombinant enzyme assays (e.g., NOS isoforms: iNOS, eNOS, nNOS) using radioactive or fluorogenic substrates quantify inhibition potency. Dose-response curves (IC₅₀ calculations) and kinetic studies (Km/Vmax shifts) differentiate competitive vs. non-competitive mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodology : Cross-validate findings using orthogonal assays (e.g., cell-based vs. cell-free systems). For instance, discrepancies in NOS inhibition may arise from differential cofactor availability; supplementing assays with tetrahydrobiopterin (BH₄) or flavin adenine dinucleotide (FAD) can reconcile results . Statistical tools like Bland-Altman analysis assess inter-assay variability .
Q. What strategies optimize the compound’s synthetic yield while minimizing byproduct formation?
- Methodology : Design of Experiments (DoE) models (e.g., response surface methodology) identify optimal reaction parameters (temperature, solvent polarity, catalyst loading). For example, substituting polar aprotic solvents (DMF) with ionic liquids can enhance amidation efficiency . Real-time monitoring via in-situ FTIR tracks intermediate formation .
Q. How can computational modeling predict the compound’s interaction with off-target receptors?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) map binding affinities to structurally homologous receptors (e.g., GPCRs or kinase domains). Pharmacophore alignment tools (e.g., Schrödinger’s Phase) assess selectivity risks .
Q. What experimental frameworks link the compound’s molecular structure to its pharmacokinetic profile?
- Methodology : Radiolabeled tracer studies (³H or ¹⁴C isotopes) quantify absorption/distribution in rodent models. Metabolite identification via LC-MS/MS and cytochrome P450 inhibition assays (e.g., CYP3A4) clarify metabolic pathways. Physicochemical properties (logP, pKa) are modeled using SwissADME .
Methodological Considerations
- Data Contradiction Analysis : Use hierarchical clustering (e.g., heatmaps) to group discrepant datasets by experimental variables (pH, temperature). Meta-analysis frameworks (e.g., RevMan) integrate findings across studies .
- Theoretical Frameworks : Anchor mechanistic studies to established theories (e.g., transition-state analog theory for enzyme inhibitors) to guide hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
